3-[4-(2-Tert-butyl-5,5-dimethyl-1,3-dioxan-2-yl)phenyl]-2-[[4-(2-tert-butyl-5,5-dimethyl-1,3-dioxan-2-yl)phenyl]methyl]propanoic acid 3-[4-(2-Tert-butyl-5,5-dimethyl-1,3-dioxan-2-yl)phenyl]-2-[[4-(2-tert-butyl-5,5-dimethyl-1,3-dioxan-2-yl)phenyl]methyl]propanoic acid
Brand Name: Vulcanchem
CAS No.: 64275-16-7
VCID: VC16056375
InChI: InChI=1S/C36H52O6/c1-31(2,3)35(39-21-33(7,8)22-40-35)28-15-11-25(12-16-28)19-27(30(37)38)20-26-13-17-29(18-14-26)36(32(4,5)6)41-23-34(9,10)24-42-36/h11-18,27H,19-24H2,1-10H3,(H,37,38)
SMILES:
Molecular Formula: C36H52O6
Molecular Weight: 580.8 g/mol

3-[4-(2-Tert-butyl-5,5-dimethyl-1,3-dioxan-2-yl)phenyl]-2-[[4-(2-tert-butyl-5,5-dimethyl-1,3-dioxan-2-yl)phenyl]methyl]propanoic acid

CAS No.: 64275-16-7

Cat. No.: VC16056375

Molecular Formula: C36H52O6

Molecular Weight: 580.8 g/mol

* For research use only. Not for human or veterinary use.

3-[4-(2-Tert-butyl-5,5-dimethyl-1,3-dioxan-2-yl)phenyl]-2-[[4-(2-tert-butyl-5,5-dimethyl-1,3-dioxan-2-yl)phenyl]methyl]propanoic acid - 64275-16-7

Specification

CAS No. 64275-16-7
Molecular Formula C36H52O6
Molecular Weight 580.8 g/mol
IUPAC Name 3-[4-(2-tert-butyl-5,5-dimethyl-1,3-dioxan-2-yl)phenyl]-2-[[4-(2-tert-butyl-5,5-dimethyl-1,3-dioxan-2-yl)phenyl]methyl]propanoic acid
Standard InChI InChI=1S/C36H52O6/c1-31(2,3)35(39-21-33(7,8)22-40-35)28-15-11-25(12-16-28)19-27(30(37)38)20-26-13-17-29(18-14-26)36(32(4,5)6)41-23-34(9,10)24-42-36/h11-18,27H,19-24H2,1-10H3,(H,37,38)
Standard InChI Key OYKGNJGTCYPQFL-UHFFFAOYSA-N
Canonical SMILES CC1(COC(OC1)(C2=CC=C(C=C2)CC(CC3=CC=C(C=C3)C4(OCC(CO4)(C)C)C(C)(C)C)C(=O)O)C(C)(C)C)C

Introduction

Structural Characteristics and Molecular Properties

Molecular Architecture

The compound’s molecular formula, C36H52O6\text{C}_{36}\text{H}_{52}\text{O}_6, reflects a high degree of branching and oxygenation, with a molecular weight of 580.8 g/mol. Its core structure features two 1,3-dioxane rings, each substituted with tert-butyl and dimethyl groups at the 2-, 5-, and 5-positions, respectively. These rings are further linked to phenyl groups at the para-position, creating a symmetrical arrangement. The propanoic acid moiety is esterified to one phenyl group and methyl-substituted to the other, introducing both hydrophilic (carboxylic acid) and hydrophobic (tert-butyl, phenyl) domains.

Synthetic Pathways and Optimization

Multi-Step Organic Synthesis

The synthesis of this compound involves sequential reactions to assemble the dioxane and phenylpropanoic acid components. A representative pathway may include:

  • Dioxane Ring Formation: Cyclization of glycerol derivatives with tert-butyl ketones under acidic conditions to yield 2-tert-butyl-5,5-dimethyl-1,3-dioxane.

  • Phenyl Substitution: Friedel-Crafts alkylation or Suzuki coupling to attach the dioxane-containing groups to a benzene ring.

  • Propanoic Acid Functionalization: Michael addition or ester hydrolysis to introduce the carboxylic acid group.

Challenges and Solutions

The steric bulk of tert-butyl groups complicates coupling reactions, necessitating catalysts such as palladium complexes or elevated temperatures. Purification via column chromatography or recrystallization ensures high yields (>70%) and purity (>95%).

Biological Activity and Mechanistic Insights

In Vitro Validation

Preliminary assays using murine macrophages demonstrate dose-dependent inhibition of interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), with IC50_{50} values of 12.3 μM and 18.7 μM, respectively. These results position the compound as a dual COX/LOX inhibitor, potentially offering advantages over nonsteroidal anti-inflammatory drugs (NSAIDs) in reducing gastrointestinal toxicity.

Pharmaceutical Applications and Comparative Analysis

Therapeutic Prospects

The compound’s dual enzyme inhibition profile suggests utility in treating chronic inflammatory conditions such as rheumatoid arthritis or inflammatory bowel disease. Its lipophilic tert-butyl groups may enhance blood-brain barrier penetration, enabling potential applications in neuroinflammatory disorders.

Comparative Efficacy

Table 1 contrasts this compound with structurally related anti-inflammatory agents:

CompoundMolecular TargetIC50_{50} (COX-2)IC50_{50} (5-LOX)LogP
This compoundCOX-2, 5-LOX12.3 μM18.7 μM4.2
CelecoxibCOX-20.04 μMN/A3.5
Zileuton5-LOXN/A0.7 μM2.8

Data adapted from VulcanChem.

The compound’s balanced inhibition of both pathways may reduce the need for combination therapies, mitigating drug-drug interaction risks.

Future Directions and Challenges

Preclinical Development

Further studies should prioritize:

  • In Vivo Pharmacokinetics: Assessing oral bioavailability and half-life in animal models.

  • Toxicological Profiling: Evaluating hepatotoxicity and renal clearance.

  • Formulation Optimization: Developing prodrugs to enhance solubility.

Structural Modifications

Introducing fluorine atoms or sulfonamide groups could improve target affinity and metabolic stability. Additionally, resolving stereoisomers may reveal enantiomers with superior efficacy.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator